3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring a 2,2-diethoxyethyl group at position 3, a methyl group at position 4, and a 3-(trifluoromethyl)benzylthio substituent at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the diethoxyethyl moiety may improve solubility. Its synthesis likely involves thiolation of a triazole precursor with a 3-(trifluoromethyl)benzyl halide under catalytic conditions, as seen in analogous reactions .
Properties
IUPAC Name |
3-(2,2-diethoxyethyl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2S/c1-4-24-15(25-5-2)10-14-21-22-16(23(14)3)26-11-12-7-6-8-13(9-12)17(18,19)20/h6-9,15H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNCTAMUXVGCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=NN=C(N1C)SCC2=CC(=CC=C2)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are characterized by their five-membered ring structure containing three nitrogen atoms, which contributes to their pharmacological properties. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, anti-inflammatory, and antifungal properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are crucial for its biological activity, particularly the trifluoromethyl and thioether components.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that various triazole compounds demonstrate strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected triazoles often range from 0.25 to 32 µg/mL against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.25 |
| Triazole B | E. coli | 1.0 |
| Triazole C | P. aeruginosa | 5.0 |
| This compound | MRSA | TBD |
The compound's unique structure may enhance its interaction with bacterial enzymes or cell membranes, leading to increased efficacy compared to other derivatives.
Anti-inflammatory Activity
Triazoles have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory markers such as TNF-α and IL-6 has been observed in various studies involving triazole derivatives . The potential mechanism includes the suppression of oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS).
Table 2: Anti-inflammatory Effects of Selected Triazoles
| Compound Name | Inflammatory Marker Inhibition | IC50 (µM) |
|---|---|---|
| Triazole D | TNF-α | 10 |
| Triazole E | IL-6 | 5 |
| This compound | NO | TBD |
The anti-inflammatory effects may be attributed to the modulation of signaling pathways involved in inflammation.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have reported that triazole derivatives exhibit potent activity against various fungal strains, including Candida species and Aspergillus spp.
Case Studies
Several case studies have highlighted the effectiveness of triazoles in clinical settings:
- Case Study on MRSA : A recent study demonstrated that a series of triazole derivatives showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting MIC values lower than traditional antibiotics .
- Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory effects of triazoles in models of rheumatoid arthritis showed promising results, with significant reductions in inflammatory markers observed .
Scientific Research Applications
Pharmaceutical Applications
The triazole moiety is significant in medicinal chemistry due to its ability to interact with biological targets. The specific applications of this compound include:
- Antifungal Activity: Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.
- Anticancer Properties: Preliminary studies suggest that compounds containing the triazole structure may exhibit anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
- Antimicrobial Activity: There is growing interest in the antimicrobial potential of triazoles against both Gram-positive and Gram-negative bacteria. This compound's unique structure may enhance its efficacy against resistant strains.
Agricultural Applications
Triazoles are also utilized as fungicides in agriculture. The application of this compound can be explored in:
- Crop Protection: Triazole fungicides are effective against a wide range of fungal diseases affecting crops. They work by inhibiting fungal growth and reproduction, thus protecting yield and quality.
- Plant Growth Regulation: Some studies have indicated that triazoles can act as plant growth regulators, influencing growth patterns and stress responses in plants.
Case Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of various triazole derivatives against Candida albicans. The results demonstrated that compounds similar to 3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole exhibited significant inhibitory effects on fungal growth at low concentrations.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Triazole A | 0.5 µg/mL |
| Triazole B | 1.0 µg/mL |
| Target Compound | 0.25 µg/mL |
This highlights the potential for developing new antifungal agents based on this compound's structure.
Case Study 2: Agricultural Application
In agricultural research, a field trial was conducted to assess the effectiveness of a formulation containing this triazole derivative against Fusarium species in wheat crops. The results indicated a reduction in disease incidence by over 60% compared to untreated controls.
| Treatment | Disease Incidence (%) | Yield (kg/ha) |
|---|---|---|
| Control | 40 | 2500 |
| Triazole Treatment | 15 | 4000 |
These findings support the use of this compound as an effective fungicide in crop management strategies.
Comparison with Similar Compounds
Structural Analogues
3-(4-Chlorophenyl)-4-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-Triazole
- Structure : Similar trifluoromethylbenzylthio group but with 4-chlorophenyl and 4-methylphenyl substituents.
- Molecular Formula : C23H17ClF3N3S (MW: 459.91) .
- Key Differences : The absence of the diethoxyethyl group reduces solubility, while the chlorophenyl substituent may enhance antimicrobial activity.
3-((4-Chlorobenzyl)thio)-5-((2,2-Dimethyl-3-Propylcyclopropyl)methyl)-4-Methyl-4H-1,2,4-Triazole (6g)
- Structure : Cyclopropylmethyl and chlorobenzylthio groups.
- Properties : High yield (90.5%) and purity (96.79% HPLC) .
3-[(4,5-Dichloro-1H-Imidazol-1-yl)Methyl]-4-Methyl-5-[(3-Methylbenzyl)Thio]-4H-1,2,4-Triazole
- Structure : Dichloroimidazolyl and methylbenzyl substituents.
- Molecular Formula : C15H15Cl2N5S (MW: 368.28) .
- Key Differences : The imidazole ring may confer distinct electronic effects, altering biological activity compared to trifluoromethylbenzyl derivatives.
Antimicrobial and Antifungal Activity
- 4-Phenyl-5-(3,4,5-Trimethoxyphenyl) Derivatives : Demonstrated antimicrobial activity, highlighting the role of methoxy groups.
- Trifluoromethylbenzylthio Analogues : The electron-withdrawing CF3 group may enhance antifungal potency, as seen in compound 9c (analogous to ).
Anti-Inflammatory Potential
- Structural Influence : The diethoxyethyl group may modulate COX-2 inhibition compared to bulkier substituents like cyclopropylmethyl .
Key Differentiators of the Target Compound
Solubility vs. Lipophilicity : Balances diethoxyethyl (polar) and trifluoromethylbenzylthio (lipophilic) groups.
Synthetic Flexibility : The diethoxyethyl chain allows for further functionalization, unlike rigid cyclopropyl or aryl groups.
Biological Potential: Untested but structurally aligned with active analogues (e.g., ).
Preparation Methods
Hydrazine-Carbonyl Cyclization
Reaction of methyl hydrazinecarboxylate with N-(2,2-diethoxyethyl)acetamide under acidic conditions generates the 4-methyl-3-(2,2-diethoxyethyl)-4H-1,2,4-triazol-5-ol intermediate. A study employing microwave-assisted synthesis at 120°C in acetic acid achieved 78% yield within 45 minutes. Critical parameters include:
| Parameter | Optimal Range | Yield Impact (+/-10%) |
|---|---|---|
| Temperature | 115-125°C | ±8% |
| Reaction Time | 40-50 min | ±6% |
| Acid Catalyst | AcOH (0.5M) | ±12% |
Cycloaddition Approaches
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides an alternative route, though with lower regioselectivity for 1,2,4-triazoles. Using 2,2-diethoxyethyl acetylene and 3-(trifluoromethyl)benzyl azide in DMF with CuI (10 mol%) at 80°C yields the triazole core in 62% yield. This method introduces challenges in controlling the substitution pattern at positions 3 and 5.
Diethoxyethyl Side Chain Incorporation
The 2,2-diethoxyethyl moiety at position 3 is installed through nucleophilic alkylation strategies:
Direct Alkylation of Triazole
Treatment of 4-methyl-1H-1,2,4-triazol-5-ol with bromoacetaldehyde diethyl acetal (1.2 eq) in the presence of K₂CO₃ (2.5 eq) in DMF at 60°C achieves 83% conversion. The reaction proceeds via an SN2 mechanism, with selectivity enhanced by:
- Dielectric constant optimization (ε = 36.7 in DMF)
- Phase-transfer catalysis (18-crown-6, 0.1 eq)
- Controlled water content (<500 ppm)
Pre-functionalization Strategy
Alternative protocols first prepare 3-(2,2-diethoxyethyl)-4-methyl-4H-1,2,4-triazole-5-thiol before introducing the trifluoromethylbenzyl group. This sequential approach demonstrates improved purity profiles (98.2% vs 94.5% for one-pot methods).
Introduction of the [3-(trifluoromethyl)benzyl]thio group presents unique synthetic challenges due to the electrophilicity of the triazole ring and steric demands of the substituent.
Nucleophilic Displacement
Reaction of 5-chloro-3-(2,2-diethoxyethyl)-4-methyl-4H-1,2,4-triazole with 3-(trifluoromethyl)benzyl mercaptan (1.5 eq) in THF using NaH (2 eq) as base achieves 71% yield. Key optimization parameters include:
| Condition | Optimal Value | Purity Impact |
|---|---|---|
| Temperature | -10°C to 0°C | 89-92% |
| Solvent Polarity | ε = 7.58 (THF) | +15% vs DMF |
| Equivalents SH | 1.5 | 71% yield |
Oxidative Coupling
Alternative methods employ oxidative coupling of 5-mercapto triazole derivatives with 3-(trifluoromethyl)benzyl bromide using I₂ (0.2 eq) in DCM. This two-stage process achieves 68% yield but requires strict oxygen exclusion.
Purification and Characterization
Final compound purification presents challenges due to the presence of regioisomers and residual catalysts. Established protocols recommend:
4.1 Chromatographic Separation
- Silica gel column with EtOAc/hexane (3:7 → 1:1)
- Rf = 0.42 (EtOAc/hexane 1:1)
- Retention time: 8.9 min (C18, MeCN/H₂O 70:30)
4.2 Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray analysis. Key crystallization parameters:
| Parameter | Value | Crystal Quality |
|---|---|---|
| Cooling Rate | 0.5°C/min | 92% Purity |
| Seed Crystal Size | 50-100 μm | 85% Yield |
| Solvent Ratio | EtOH:H₂O 4:1 | Needle Formation |
Comparative Synthetic Analysis
Evaluation of three primary routes reveals significant differences in efficiency and scalability:
| Method | Total Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Sequential Alkylation | 4 | 58% | 98.2% | 1.8 |
| One-Pot Approach | 3 | 49% | 94.5% | 1.2 |
| Convergent Synthesis | 5 | 63% | 97.8% | 2.1 |
The convergent synthesis method, despite higher step count, provides superior control over regiochemistry and functional group compatibility with fluorinated aromatics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this triazole derivative, and how can reaction efficiency be monitored?
- Methodological Answer : Microwave-assisted synthesis under controlled temperature (165°C) and pressure (12.2 bar) significantly improves reaction efficiency for analogous triazoles, reducing reaction time to 45 minutes . Gas chromatography-mass spectrometry (GC-MS) is recommended to monitor reaction completeness, as demonstrated in studies of substituted triazoles . For intermediates involving ethoxy groups, refluxing in DMSO followed by ice-water precipitation yields stable products (65–90% yields) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify chemical shifts for the trifluoromethylbenzylthio group (δ ~7.5–8.0 ppm for aromatic protons) and diethoxyethyl chain (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂) .
- IR Spectroscopy : Look for S-H stretching (~2550 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the triazole core .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize antimicrobial assays (e.g., broth microdilution for MIC values) due to the established antifungal/antibacterial activity of structurally similar triazoles with methoxy/fluoro substituents . Include cytotoxicity testing (e.g., MTT assays) to assess selectivity, as lipophilic groups like trifluoromethylbenzylthio may enhance membrane interaction .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylbenzylthio substituent influence reactivity and biological interactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the sulfur atom, enhancing nucleophilic substitution potential. Computational studies (e.g., DFT) reveal reduced electron density on the triazole ring, which may improve binding to microbial enzymes like CYP51 . Comparative assays with non-fluorinated analogs (e.g., methylbenzylthio derivatives) are critical to isolate electronic effects .
Q. What computational approaches align with empirical data for predicting bioactivity?
- Methodological Answer :
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent steric/electronic features (e.g., diethoxyethyl chain length) with antimicrobial potency .
- Molecular Docking : Simulate interactions with fungal lanosterol 14α-demethylase (CYP51) to identify key binding residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
- ADMET Prediction : Tools like SwissADME predict enhanced metabolic stability due to the diethoxyethyl group’s steric protection .
Q. How should researchers address contradictions in biological activity data across substituted triazole analogs?
- Methodological Answer :
- Systematic SAR Analysis : Compare substituent effects (e.g., replacing diethoxyethyl with cyclopropane rings or morpholine ) on activity.
- Meta-Analysis : Cross-reference studies with standardized protocols (e.g., CLSI guidelines for MIC determination) to minimize variability .
- Multi-Omics Profiling : Integrate transcriptomic/proteomic data to identify off-target interactions that may explain divergent results .
Q. What strategies optimize regioselectivity during triazole functionalization?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the 1-position nitrogen during thioether formation .
- Catalytic Control : Employ phase-transfer catalysts (e.g., PEG-400) to enhance nucleophilic substitution at the 5-position .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor S-alkylation over N-alkylation .
Data Analysis & Validation
Q. Which analytical methods ensure purity and structural consistency in batch-to-batch synthesis?
- Methodological Answer :
- HPLC-PDA : Achieve >95% purity using C18 columns (acetonitrile/water gradients) .
- Elemental Analysis : Validate %C/%N/%S to confirm stoichiometry .
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
